9-cis-Retinyl Linoleat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

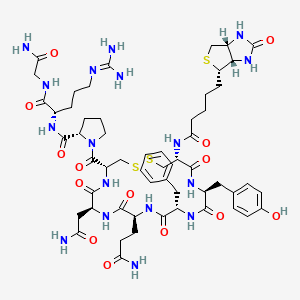

9-cis-Retinyl Linoleate: is a derivative of vitamin A, specifically a retinoid ester formed by the esterification of 9-cis-retinol with linoleic acid. This compound is part of the broader family of retinoids, which are known for their significant roles in vision, cellular differentiation, and proliferation. Retinoids are also crucial in dermatology and oncology due to their ability to regulate gene expression by activating nuclear receptors.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-cis-Retinyl Linoleate is used as a model compound in studies involving retinoid metabolism and function. It helps in understanding the esterification and hydrolysis processes of retinoids.

Biology: In biological research, 9-cis-Retinyl Linoleate is studied for its role in cellular differentiation and proliferation. It is also used to investigate the mechanisms of retinoid signaling pathways.

Medicine: The compound has potential applications in dermatology for the treatment of skin disorders such as acne and psoriasis. It is also explored for its anti-cancer properties due to its ability to regulate gene expression.

Industry: In the cosmetic industry, 9-cis-Retinyl Linoleate is used in formulations aimed at anti-aging and skin rejuvenation due to its role in promoting cell turnover and collagen production.

Safety and Hazards

Zukünftige Richtungen

9-cis-Retinyl Linoleate and other 9-cis-retinoids have shown promise in the treatment of certain conditions. For example, a proof-of-concept study for oral synthetic 9-cis-retinyl provided visual rescue for late-onset autosomal dominant retinitis pigmentosa . Furthermore, the retinoic acid signaling pathway, which 9-cis-Retinyl Linoleate is part of, is being targeted as a modern precision therapy against cancers .

Wirkmechanismus

Target of Action

9-cis-Retinyl Linoleate is a fatty acid ester of Retinol isomer . It is a biochemical used for proteomics research . The primary targets of 9-cis-Retinyl Linoleate are retinoid receptors, which play a crucial role in various biological processes, including cell differentiation, immune function, and vision .

Mode of Action

9-cis-Retinyl Linoleate interacts with its targets, the retinoid receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to changes in the cell. For instance, it has been suggested that 9-cis-retinal, a product of 9-cis-Retinyl Linoleate, can replace the native 11-cis chromophore and efficiently bind rhodopsin, forming a light-sensitive isorhodopsin in vivo .

Biochemical Pathways

The biochemical pathways affected by 9-cis-Retinyl Linoleate involve the metabolism of retinol and retinyl ester . It is part of the retinoid cycle, which is responsible for the regeneration of the visual chromophore 11-cis retinal . The compound’s action affects many downstream effects, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinyl Linoleate involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that 9-cis-β-carotene, a precursor of 9-cis-retinal, has good bioavailability and is absorbed and metabolized in the intestine . The systemic drug exposure changes with chronic dosing . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of 9-cis-Retinyl Linoleate’s action are significant. It has been found to inhibit photoreceptor degeneration in cultures of eye cups from mice with a retinoid cycle genetic defect . Furthermore, it has been suggested that synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .

Action Environment

The action, efficacy, and stability of 9-cis-Retinyl Linoleate are influenced by various environmental factors. For instance, the compound’s action is affected by the diet, as vitamin A must be acquired from the diet . Moreover, the compound’s action can be influenced by the presence of other retinyl palmitate isomers .

Biochemische Analyse

Biochemical Properties

9-cis-Retinyl Linoleate interacts with various enzymes, proteins, and other biomolecules in the body. It is a part of the retinoid family, which includes compounds that are transcriptionally active . These retinoids, including 9-cis-Retinyl Linoleate, are thought to account for gene regulation .

Cellular Effects

9-cis-Retinyl Linoleate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, 9-cis-Retinyl Linoleate has been identified as an endogenous ligand of the retinoid X receptor (RXR) in mice, indicating its role in gene regulation .

Molecular Mechanism

The molecular mechanism of action of 9-cis-Retinyl Linoleate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The catalytic synthesis of 9-cis-retinyl acetate, a related compound, involves a palladium complex with labile ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-cis-Retinyl Linoleate change over time. Studies have shown that long-term administration of 9-cis-Retinyl Acetate, a related compound, significantly improved photoreceptor function in mice . This suggests that 9-cis-Retinyl Linoleate may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 9-cis-Retinyl Linoleate vary with different dosages in animal models. While specific studies on 9-cis-Retinyl Linoleate are limited, related compounds have shown significant effects. For instance, long-term administration of 9-cis-Retinyl Acetate in mice improved photoreceptor function .

Metabolic Pathways

9-cis-Retinyl Linoleate is involved in the retinol metabolism pathway . It interacts with various enzymes and cofactors within this pathway. The metabolic synthesis of 9-cis-13,14-dihydroretinoic acid, a related compound, has been explored, providing insights into the metabolic pathways of 9-cis-Retinyl Linoleate .

Transport and Distribution

9-cis-Retinyl Linoleate is transported and distributed within cells and tissues as part of the retinol metabolism pathway . It interacts with transporters and binding proteins, influencing its localization and accumulation within the body .

Subcellular Localization

Related retinoids are known to be transcriptionally active and are thought to account for gene regulation , suggesting that 9-cis-Retinyl Linoleate may also be localized to the nucleus where it could influence gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Linoleate typically involves the esterification of 9-cis-retinol with linoleic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the retinoid.

Industrial Production Methods: In an industrial setting, the production of 9-cis-Retinyl Linoleate may involve more sophisticated techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis would also require stringent control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9-cis-Retinyl Linoleate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form that interacts with nuclear receptors.

Reduction: The compound can be reduced back to 9-cis-retinol under specific conditions.

Hydrolysis: The ester bond in 9-cis-Retinyl Linoleate can be hydrolyzed to yield 9-cis-retinol and linoleic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

Oxidation: 9-cis-retinoic acid

Reduction: 9-cis-retinol

Hydrolysis: 9-cis-retinol and linoleic acid

Vergleich Mit ähnlichen Verbindungen

All-trans-Retinyl Linoleate: Another retinoid ester with similar properties but different isomeric form.

9-cis-Retinoic Acid: The active form of 9-cis-Retinyl Linoleate, directly involved in gene regulation.

All-trans-Retinoic Acid: A widely studied retinoid with significant roles in dermatology and oncology.

Uniqueness: 9-cis-Retinyl Linoleate is unique due to its specific isomeric form, which allows it to interact with both RARs and RXRs. This dual interaction capability makes it a valuable compound for studying the complex mechanisms of retinoid signaling and its therapeutic applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 9-cis-Retinyl Linoleate involves the esterification of 9-cis-retinol and linoleic acid. The reaction is typically carried out using acid-catalyzed esterification in the presence of a dehydrating agent.", "Starting Materials": ["9-cis-retinol", "linoleic acid", "dehydrating agent", "acid catalyst"], "Reaction": ["Step 1: Dissolve 9-cis-retinol in a suitable solvent such as methanol or ethanol.", "Step 2: Add a catalytic amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.", "Step 3: Add linoleic acid to the reaction mixture.", "Step 4: Add a dehydrating agent, such as thionyl chloride or phosphorus pentoxide.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and extract the product using a suitable solvent."]} } | |

CAS-Nummer |

79299-81-3 |

Molekularformel |

C38H60O2 |

Molekulargewicht |

548.896 |

IUPAC-Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+ |

InChI-Schlüssel |

XJKITIOIYQCXQR-WRXPCABDSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Synonyme |

9-cis-Retinol Linoleate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589706.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)